molecular formula C18H13I B1626057 4-Iodo-m-terphenyl CAS No. 34177-25-8

4-Iodo-m-terphenyl

Cat. No. B1626057
CAS RN: 34177-25-8
M. Wt: 356.2 g/mol
InChI Key: OULKUTIENOGKKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Iodo-m-terphenyl can be achieved through various methods. One notable approach involves the tandem cyclocondensation of aryl methyl ketones with triethyl orthoformate in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH) . This metal-free and solvent-free reaction streamlines six steps into a one-pot procedure, yielding the desired terphenyl product. Other substituted acetophenones can also serve as starting materials under similar reaction conditions .


Chemical Reactions Analysis

  • Halogen Exchange : The iodine atom can be replaced by other halogens (e.g., bromine or chlorine) through halogen exchange reactions .

Physical And Chemical Properties Analysis

  • Melting Point : The melting point of 4-Iodo-m-terphenyl is approximately .

Scientific Research Applications

  • Synthesis of Derivatives for Crystal Engineering :

    • 4-Iodo-m-terphenyl derivatives are utilized in the synthesis of rigid m-terphenyl derivatives bearing H-bonding groups. These are employed as tectons in crystal engineering (Wright & Vinod, 2003).
  • Recyclable Organic Trivalent Iodine Reagents :

    • These compounds, including 4-iodo-m-terphenyl derivatives, are used as recyclable organic trivalent iodine reagents in various oxidative rearrangements and other chemical transformations (Moroda & Togo, 2006).
  • Facilitating Synthesis of Multi-Iodoarenes :

    • 4-Iodo-m-terphenyl is integral in templated C–H bond–breaking approaches, leading to the creation of multi-iodoarenes. These iodoarenes are crucial for synthesizing materials in pharmaceutical and nanomaterial industries (Martı́nez-Martı́nez et al., 2017).
  • Formation of Phosphines and Fluorenes :

    • In organic chemistry, m-terphenyldiiodophosphines, derived from 4-Iodo-m-terphenyl, undergo reactions to form various phosphines and fluorenes, which have potential applications in materials science and catalysis (Diaz et al., 2008).
  • Facile Cyclization to Triphenylene :

    • Terphenyl derivatives, including those related to 4-Iodo-m-terphenyl, demonstrate cyclization to triphenylene, a process important for developing new materials (Bhalla, Singh, & Kumar, 2010).
  • Applications in Photopolymerization :

    • m-Terphenyl derivatives are used as photosensitizers in photopolymerization processes, particularly in 3D printing technologies. They demonstrate high efficiency under visible light (Tomal et al., 2020).
  • Stabilization of Unusual Molecules in Organometallic Chemistry :

    • m-Terphenyl substituents, like 4-Iodo-m-terphenyl, help stabilize unusual molecules with main group elements in organometallic chemistry, leading to novel compounds and potential applications (Clyburne & Mcmullen, 2000).
  • Synthesis of Iodobenzene Derivatives :

    • These compounds are essential in synthesizing iodobenzene derivatives, a key step in constructing carbon-carbon bonds in organic synthesis (Khosroshahi & Saeidniya, 2016).

properties

IUPAC Name

1-iodo-4-(3-phenylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13I/c19-18-11-9-15(10-12-18)17-8-4-7-16(13-17)14-5-2-1-3-6-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULKUTIENOGKKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00495270
Record name 1~4~-Iodo-1~1~,2~1~:2~3~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-m-terphenyl

CAS RN

34177-25-8
Record name 1~4~-Iodo-1~1~,2~1~:2~3~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A three-necked flask was charged with 250 g of m-terphenyl (ALDRICH), 50 g of hydroiodic acid dihydrate, 75 g of iodine, 750 ml of acetic acid, and 25 ml of concentrated sulfuric acid, and reaction was allowed to proceed at 70° C. for 3 hours. The product was poured into 5 L of methanol and the mixture was stirred for 1 hour and filtrated. The obtained crystals were purified by column chromatography, and recrystallized from acetonitrile to give 64 g of 3′-phenyl-4-iodobiphenyl (Intermediate 4) and 17 g of 3-phenyl-5-iodobiphenyl in the form of white powder. FD-MS and H-NMR analysis identified the powder as Intermediate 4.
Quantity
250 g
Type
reactant
Reaction Step One
Name
hydroiodic acid dihydrate
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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